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Introduction
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging

technique that overcomes the diffraction limit of light, enabling visualization of cellular

structures at the nanoscale.[1] The success of STORM imaging relies heavily on the

photophysical properties of the fluorescent probes used. Sulfo-Cy5-Maleimide is a bright,

water-soluble, and photostable far-red fluorescent dye that is well-suited for STORM imaging.

Its maleimide functional group allows for specific covalent labeling of thiol groups on cysteine

residues of proteins and antibodies. This document provides detailed application notes and

protocols for the use of Sulfo-Cy5-Mal in STORM microscopy.

Photophysical Properties of Sulfo-Cy5-Maleimide
The performance of a fluorophore in STORM is dictated by its photophysical characteristics.

Sulfo-Cy5 exhibits excellent properties for this application, including a high extinction

coefficient, good quantum yield, and the ability to photoswitch in the presence of a thiol-

containing imaging buffer.
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Property Value Reference

Excitation Maximum (λex) ~646 nm [2][3]

Emission Maximum (λem) ~662 nm [2][3]

Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield

(Φ)
~0.28 [2]

Recommended Laser Line 633 nm or 647 nm [4]

Experimental Protocols
Antibody Labeling with Sulfo-Cy5-Maleimide
This protocol describes the labeling of antibodies with Sulfo-Cy5-Maleimide. The maleimide

group reacts with free sulfhydryl (-SH) groups. If the antibody does not have accessible free

thiols, disulfide bonds in the hinge region can be partially reduced to generate them.

Materials:

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

Sulfo-Cy5-Maleimide

Anhydrous Dimethyl Sulfoxide (DMSO)

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

Reaction Buffer (e.g., 100 mM MES, pH ~6.0-7.5)

Desalting column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

Antibody Preparation:
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If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against 1X PBS,

pH 7.2-7.4.[5]

The recommended antibody concentration is 2-10 mg/mL.[6]

Antibody Reduction (Optional, if no free thiols are available):

Add a 10-20 fold molar excess of TCEP to the antibody solution.

Incubate for 30-60 minutes at room temperature.

Remove excess TCEP using a desalting column equilibrated with reaction buffer.

Dye Preparation:

Allow the vial of Sulfo-Cy5-Maleimide to warm to room temperature.

Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[7]

Labeling Reaction:

Combine the (reduced) antibody with the reaction buffer. The optimal pH for the maleimide

reaction is between 6.5 and 7.5.[8]

Add a 10-20 fold molar excess of the Sulfo-Cy5-Maleimide stock solution to the antibody

solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.

Purification of the Labeled Antibody:

Separate the labeled antibody from unreacted dye using a desalting column (e.g.,

Sephadex G-25) equilibrated with PBS.[2]

Collect the fractions containing the labeled antibody.

Determination of Degree of Labeling (DOL):
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Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm

(for Sulfo-Cy5).

The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) /

(A_protein_corrected × ε_dye) where A_protein_corrected = A_280 - (A_dye × CF_280)

(CF_280 is the correction factor for the dye's absorbance at 280 nm, typically around 0.04

for Cy5 dyes[2])

STORM Imaging Protocol
This protocol outlines the general steps for performing STORM imaging of cells labeled with

Sulfo-Cy5-conjugated antibodies.

Materials:

Labeled cells on #1.5 glass-bottom dishes or coverslips

STORM Imaging Buffer (see recipe below)

A super-resolution microscope equipped for STORM

STORM Imaging Buffer Recipe:

A typical STORM imaging buffer consists of an oxygen scavenging system and a primary thiol.

[9] This buffer creates the necessary chemical environment to induce photoswitching of the

cyanine dyes.

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl[10]

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose[10]

GLOX Solution: 14 mg Glucose Oxidase + 50 µL Catalase (17 mg/mL) in 200 µL Buffer A.

Store at 4°C for up to one week.[10][11]

1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5.

Store at 4°C for 1-2 weeks or at -20°C for longer periods.[11]
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Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70

µL of 1M MEA solution.[10]

Imaging Procedure:

Sample Preparation:

Fix and permeabilize cells as required for immunostaining.

Incubate with the primary antibody, followed by the Sulfo-Cy5-labeled secondary antibody.

Wash the sample thoroughly to remove unbound antibodies.

Post-fixation with 4% PFA for 10 minutes is recommended to stabilize the sample for the

long acquisition times of STORM.

Image Acquisition:

Replace the storage buffer with freshly prepared STORM imaging buffer.

Mount the sample on the STORM microscope.

Use a high laser power (a few kW·cm⁻²) at ~647 nm to excite the Sulfo-Cy5 and induce

blinking.[11]

A lower power activation laser (e.g., 405 nm) can be used to reactivate the fluorophores

from a dark state.[9]

Acquire a large number of frames (typically 5,000-40,000) to capture the stochastic

blinking of individual fluorophores.[11]

Image Reconstruction:

The acquired image series is processed with a localization algorithm that determines the

precise coordinates of each detected single-molecule event.

The final super-resolved STORM image is reconstructed from the accumulated

localizations.
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Caption: Workflow for labeling antibodies with Sulfo-Cy5-Maleimide.
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Caption: The principle of STORM super-resolution microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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